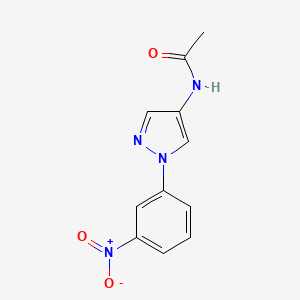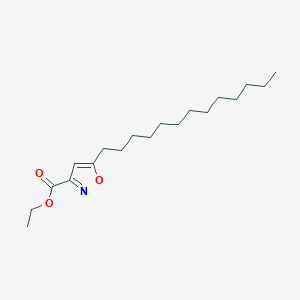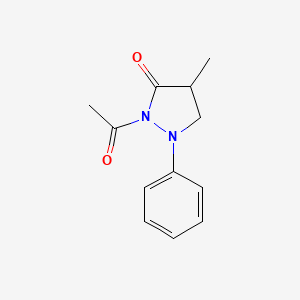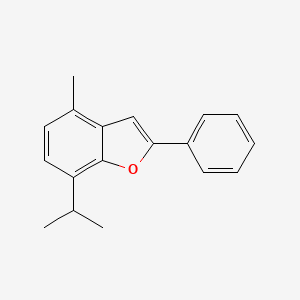![molecular formula C15H11N3O2 B12904307 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 88779-04-8](/img/structure/B12904307.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound includes a quinone moiety, which is responsible for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-(hydroxyimino)cyclohexa-2,5-dien-1-one with corresponding alkali metal hydroxides . The reaction conditions often include the use of solvents like acetone and benzene, and the process is monitored using techniques such as thin-layer chromatography (TLC) and UV light development .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous monitoring of reaction parameters would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, thiourea, and hydrochloric acid . The reactions are typically carried out in solvents like ethanol and acetic acid, with specific conditions tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 1,3-benzoxathiol-2-one derivatives, which are synthesized by reacting the compound with potassium thiocyanate or thiourea . These derivatives exhibit diverse pharmacological activities, including antioxidant, antiviral, antibacterial, and antifungal properties.
Scientific Research Applications
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- 4-Chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
Uniqueness
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structure, which includes both a quinone moiety and a pyrazolone ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
| 88779-04-8 | |
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-8-6-11(7-9-13)17-14-10-16-18(15(14)20)12-4-2-1-3-5-12/h1-10,19H |
InChI Key |
MPISRRNMMPYHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


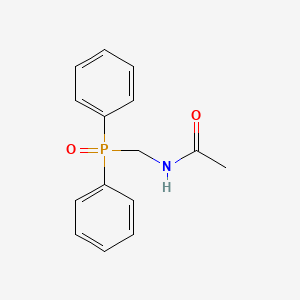
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)

![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)



